

N-Acetythylenediamine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Aminoethyl)acetamide

Cat. No.: B091136

[Get Quote](#)

N-Acetythylenediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetythylenediamine, also known as **N-(2-aminoethyl)acetamide**, is a versatile bifunctional organic compound featuring both a primary amine and an acetamide functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds, as a linker in drug-conjugate chemistry, and in the formulation of specialty chemicals. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis and purification protocols, and detailed spectral analysis. Furthermore, it explores its applications, with a focus on its utility in pharmaceutical research and development.

Chemical Structure and Identification

N-Acetythylenediamine is comprised of an ethylenediamine backbone where one of the nitrogen atoms is acetylated. This structure imparts both nucleophilic (primary amine) and hydrogen-bond donating/accepting (amide) characteristics.

- IUPAC Name: **N-(2-aminoethyl)acetamide**[\[1\]](#)

- Synonyms: N-Acetythylenediamine, 2-Acetamidoethylamine, N-Monoacetythylenediamine[1][2][3]
- Molecular Formula: C₄H₁₀N₂O[1][2]
- Molecular Weight: 102.14 g/mol [1][2]
- CAS Registry Number: 1001-53-2[1][2]

Identifier	Value
SMILES	CC(=O)NCCN[1]
InChI	InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7)[1]
InChIKey	DAKZISABEDGGSV-UHFFFAOYSA-N[1]

Physicochemical and Thermochemical Properties

N-Acetythylenediamine is typically a white to off-white crystalline solid at room temperature, which may appear as a colorless to pale yellow liquid depending on purity and ambient temperature.[4] It is hygroscopic and soluble in water and various organic solvents.[4]

Property	Value	Reference(s)
Melting Point	50 °C (lit.)	[5]
Boiling Point	128 °C / 3 mmHg (lit.)	[5]
Density	1.066 g/mL at 25 °C (lit.)	[5]
Refractive Index (n _{20/D})	1.485 (lit.)	[5]
Flash Point	>110 °C (>230 °F) - closed cup	[5]
Solubility	Soluble in water, ethanol, chloroform, pyridine, glycerol; slightly soluble in ether.	
Vapor Pressure	0.0021 mmHg at 25°C	
LogP	-1.24	[6]

Experimental Protocols

Synthesis: Selective N-Acetylation of Ethylenediamine

The most common method for synthesizing N-Acetyethylenediamine is the selective mono-acetylation of ethylenediamine using an acetylating agent like acetic anhydride or acetyl chloride. A large excess of ethylenediamine is typically used to favor mono-acetylation and minimize the formation of the di-acetylated byproduct.

Materials and Reagents:

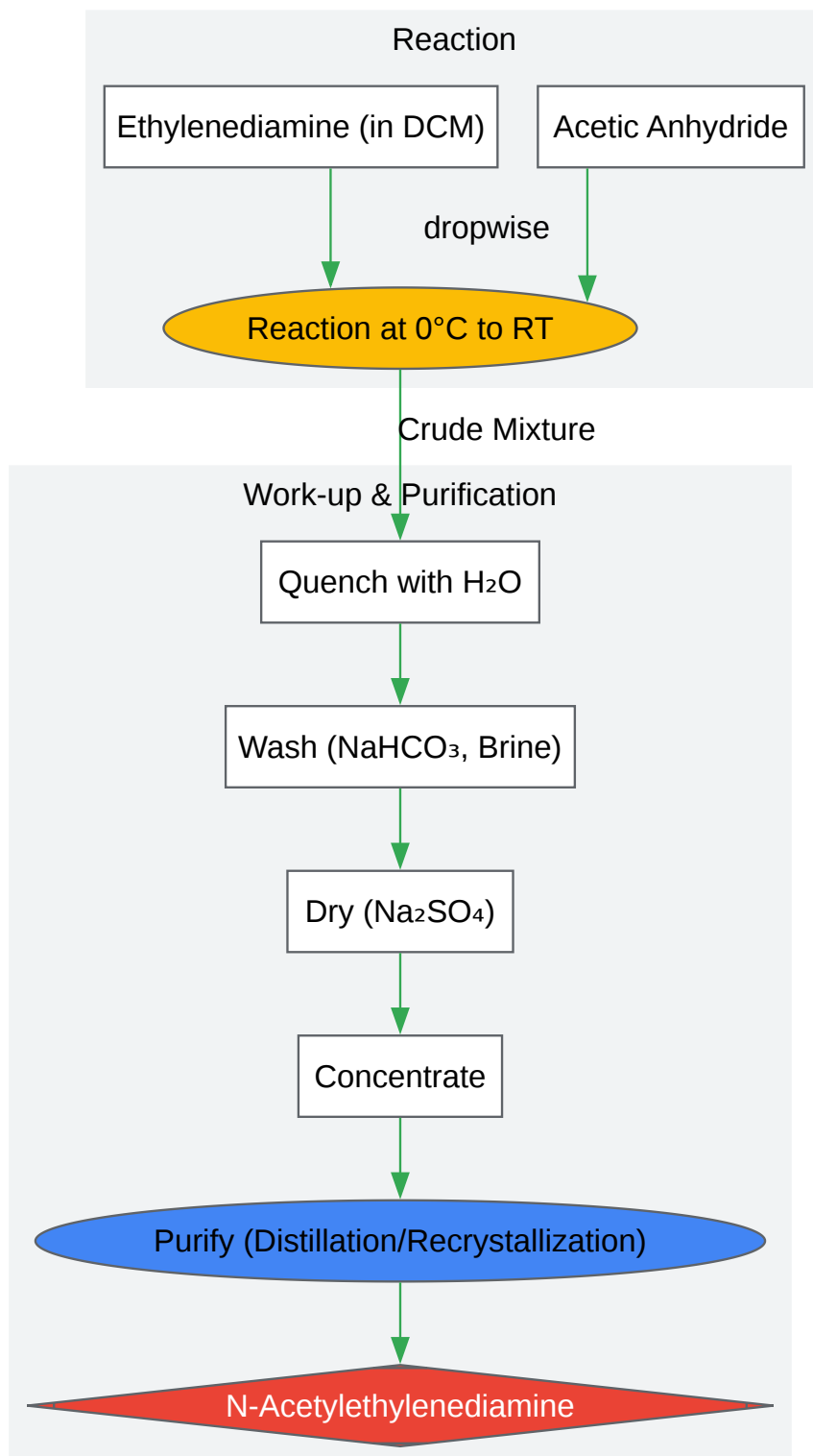
- Ethylenediamine (≥99%)
- Acetic Anhydride (≥98%)
- Dichloromethane (DCM, anhydrous)
- Sodium Sulfate (Na₂SO₄, anhydrous)
- Saturated Sodium Bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)

Procedure:

- Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- Add a significant molar excess of ethylenediamine (e.g., 10 equivalents) to a suitable aprotic solvent, such as dichloromethane, in the flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add acetic anhydride (1 equivalent) dropwise to the cooled, stirring solution over 1-2 hours to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Separate the organic layer. Wash it sequentially with a saturated solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Synthesis Workflow for N-Acetylethylenediamine

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for N-Acetylethylenediamine.

Purification

The crude product can be purified by either vacuum distillation or recrystallization.

- **Vacuum Distillation:** Fractionally distill the crude residue under reduced pressure (e.g., b.p. 128 °C at 3 mmHg) to obtain the pure liquid, which solidifies upon cooling.
- **Recrystallization:** A low-melting, hygroscopic solid can be recrystallized from a solvent system like dioxane/diethyl ether.

Analytical Sample Preparation

- **NMR Spectroscopy:** Dissolve a small amount of the purified solid (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
- **IR Spectroscopy:** Prepare a sample as a thin film on a salt plate (NaCl or KBr) if liquid, or as a KBr pellet if solid.
- **Mass Spectrometry:** For Electron Ionization (EI-MS), a dilute solution in a volatile solvent like methanol or dichloromethane can be directly infused or injected into a GC-MS system.

Spectroscopic Analysis and Interpretation

(Data referenced from Spectral Database for Organic Compounds, SDBS)

¹H NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals for the different proton environments in the molecule.

Signal Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Interpretation
-NH ₂ (Amine)	~1.5 - 2.5	Singlet (broad)	2H	Protons on the primary amine. The signal is often broad due to quadrupole broadening and exchange.
-CH ₂ -NH ₂	~2.7 - 2.9	Triplet	2H	Methylene group adjacent to the primary amine, split by the neighboring -CH ₂ -NH- proton.
-CH ₂ -NH-	~3.2 - 3.4	Triplet	2H	Methylene group adjacent to the amide nitrogen, split by the neighboring -CH ₂ -NH ₂ proton.
CH ₃ -C(=O)- (Acetyl)	~1.9 - 2.1	Singlet	3H	Methyl protons of the acetyl group. No adjacent protons to cause splitting.
-NH-C(=O)- (Amide)	~7.5 - 8.5	Singlet (broad)	1H	Proton on the amide nitrogen. Often appears as a broad singlet.

¹³C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments.

Signal Assignment	Chemical Shift (δ , ppm)	Reference(s)
CH_3 - (Acetyl)	~ 22.5	[7][8]
$-\text{CH}_2-\text{NH}-$ (Amide side)	~ 40.2	[7][8]
$-\text{CH}_2-\text{NH}_2$ (Amine side)	~ 42.1	[7][8]
$-\text{C}(=\text{O})-$ (Carbonyl)	~ 173.1	[7][8]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for its functional groups.

Wavenumber (cm^{-1})	Intensity	Vibration Mode	Functional Group
3400 - 3250	Strong, Broad	N-H Stretch	Primary Amine ($-\text{NH}_2$) & Secondary Amide ($-\text{NH}-$)
3000 - 2850	Medium	C-H Stretch	Aliphatic CH_2 and CH_3
~ 1640	Strong	$\text{C}=\text{O}$ Stretch (Amide I)	Amide ($-\text{C}(=\text{O})\text{NH}-$)
~ 1550	Medium	N-H Bend (Amide II)	Amide ($-\text{C}(=\text{O})\text{NH}-$)
~ 1420	Medium	C-H Bend	CH_2 Scissoring

Mass Spectrometry (MS)

Under electron ionization (EI), N-Acetyllethylenediamine will fragment in predictable ways.

- Molecular Ion ($\text{M}^{+\bullet}$): The molecular ion peak is expected at $m/z = 102$.
- Major Fragments:
 - $m/z = 72$: Resulting from the loss of the acetyl radical ($\bullet\text{COCH}_3$).

- $m/z = 58$: Formed by the loss of the acetamide group ($\bullet\text{NHCOCH}_3$).
- $m/z = 44$: A prominent peak corresponding to the $[\text{CH}_2=\text{NH}_2]^+$ ion, formed by alpha-cleavage adjacent to the primary amine.
- $m/z = 43$: Corresponding to the acylium ion $[\text{CH}_3\text{CO}]^+$.
- $m/z = 30$: A characteristic fragment for primary amines, $[\text{CH}_2\text{NH}_2]^+$.^[9]

Applications in Research and Drug Development

N-Acetythylenediamine serves as a crucial intermediate in the synthesis of more complex molecules due to its two reactive sites.

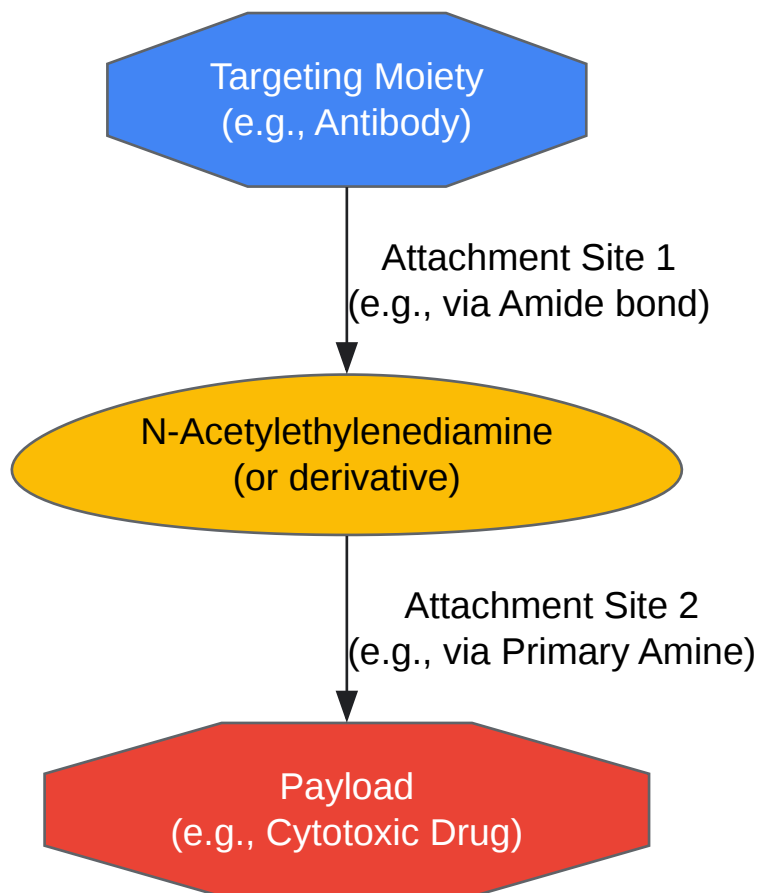
Synthesis of Heterocyclic Compounds

The primary amine and the secondary amide nitrogen can participate in cyclization reactions to form various N-heterocycles, which are common scaffolds in medicinal chemistry.^{[10][11][12]} For example, it can be used to synthesize substituted pyrazines, imidazoles, and benzodiazepines.

Linker Chemistry for Drug Conjugates

The bifunctional nature of N-Acetythylenediamine makes it an ideal candidate for use as a chemical linker in the design of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.^{[3][13][14]} The primary amine can be used to attach to a payload (drug), while the acetylated end can be modified to connect to a targeting moiety (like an antibody), often after deacetylation to reveal a second amine.

N-Acetythylenediamine as a Bifunctional Linker



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-aminoethyl)acetamide | C₄H₁₀N₂O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetythylenediamine [webbook.nist.gov]
- 5. N-乙酰基乙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-(2-Aminoethyl)acetamide | SIELC Technologies [sielc.com]
- 7. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. ¹³C NMR List of Chemical Shifts [users.wfu.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. N-Heterocycle synthesis [organic-chemistry.org]
- 11. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Acetythylenediamine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091136#n-acetythylenediamine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com